N-(Benzofuran-2-yl)-4-chlorobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
N-(1-benzofuran-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h1-9H,(H,17,18) |
InChI Key |
FSIKXQLROCANQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N Benzofuran 2 Yl 4 Chlorobenzamide and Its Derivatives
Retrosynthetic Analysis and Precursor Synthesis for N-(Benzofuran-2-yl)-4-chlorobenzamide
A logical retrosynthetic analysis of this compound involves the disconnection of the central amide bond. This approach reveals two primary precursor molecules: benzofuran-2-amine (B3047424) and a 4-chlorobenzoyl derivative, such as 4-chlorobenzoyl chloride or 4-chlorobenzoic acid.
Synthesis of Precursors:
Benzofuran-2-amine: The synthesis of 2-aminobenzofurans can be achieved through various methods. One approach involves a Sc(OTf)₃-mediated formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides, providing a direct route to the 2-aminobenzofuran scaffold under mild conditions. bohrium.com Alternative strategies may involve the cyclization of appropriately substituted phenols.
4-Chlorobenzoyl Chloride: This precursor is readily synthesized from 4-chlorobenzoic acid. A common laboratory-scale preparation involves refluxing 4-chlorobenzoic acid with thionyl chloride (SOCl₂). The excess thionyl chloride can be removed by distillation, yielding the crude 4-chlorobenzoyl chloride.
Established Synthetic Routes to this compound
The formation of the amide linkage in this compound is the key step in its synthesis. Several established methods can be employed for this transformation.
Amidation and Coupling Reactions in this compound Synthesis
The most direct route involves the acylation of benzofuran-2-amine with 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Alternatively, the coupling of benzofuran-2-carboxylic acid with 4-chloroaniline (B138754) can be employed. This reaction necessitates the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or phosphonium (B103445) reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).
A modular synthetic strategy that could be adapted for this synthesis involves the use of an 8-aminoquinoline (B160924) (8-AQ) directing group. In this approach, benzofuran-2-carboxylic acid is first coupled with 8-aminoquinoline. Subsequent palladium-catalyzed C-H activation can be used to introduce substituents at the C3 position of the benzofuran (B130515) ring. Finally, a transamidation reaction can replace the 8-AQ auxiliary with the desired amine, in this case, 4-chloroaniline. mdpi.com
Multi-Component Reactions for Benzamide (B126) Linkage Formation in this compound
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step. While a specific MCR for this compound has not been extensively reported, general MCRs for the synthesis of N-aryl benzamides could be adapted. For instance, a palladium-catalyzed multi-component reaction involving an in situ generated directing group could potentially be utilized to couple a benzofuran precursor, an aryl halide, and a nitrogen source to form the desired product. rsc.org
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for amide bond formation. scispace.comnumberanalytics.com
Catalytic Amidation: The direct condensation of benzofuran-2-carboxylic acid and 4-chloroaniline using a catalyst would be a highly atom-economical approach. Boric acid has been shown to be an effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea, a method that could potentially be adapted. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a mild and selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach could provide a sustainable route to this compound.
Solvent-Free Synthesis: Performing the amidation reaction under solvent-free conditions, for example, through mechanochemical methods involving grinding the reactants together, can significantly reduce solvent waste. numberanalytics.com
Strategies for Structural Modification and Analog Generation of this compound
The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be made to both the benzofuran and the 4-chlorobenzamide (B146232) moieties.
Functionalization of the Benzofuran Moiety in this compound Analogs
The benzofuran ring offers several positions for functionalization. A particularly versatile strategy involves the use of a directing group, such as 8-aminoquinoline, attached to the C2-carboxamide. This allows for palladium-catalyzed C-H arylation at the C3 position, enabling the introduction of a wide range of aryl and heteroaryl substituents. mdpi.com Subsequent transamidation would yield a library of C3-functionalized analogs of this compound.
Further modifications can be introduced on the benzene (B151609) ring of the benzofuran scaffold by starting with appropriately substituted salicylaldehyde (B1680747) precursors in the initial benzofuran synthesis. researchgate.net
| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Catalysts |
| Benzofuran-2-amine | 4-Chlorobenzoyl chloride | Acylation | Base (e.g., Triethylamine) |
| Benzofuran-2-carboxylic acid | 4-Chloroaniline | Amide Coupling | Coupling Agent (e.g., EDC) |
| Benzofuran-2-carboxylic acid | 8-Aminoquinoline | Amide Coupling | HATU, DIPEA |
| C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Chloroaniline | Transamidation | Boc₂O, DMAP |
Derivatization of the 4-Chlorobenzoyl Moiety in this compound Analogs
The synthesis of analogs of this compound can be systematically approached by modifying the 4-chlorobenzoyl portion of the molecule. This allows for a thorough investigation of structure-activity relationships by introducing a variety of functional groups on the benzoyl ring. The primary method for achieving this derivatization is through the initial selection of a substituted benzoyl chloride or benzoic acid during the amide bond formation with benzofuran-2-amine or benzofuran-2-carboxylic acid, respectively.
A range of commercially available or synthetically accessible benzoyl chlorides can be used to introduce electron-donating groups (EDGs), electron-withdrawing groups (EWGs), or halogens at various positions on the aromatic ring. For instance, coupling benzofuran-2-amine with acyl chlorides like 4-methoxybenzoyl chloride or 4-nitrobenzoyl chloride would yield the corresponding methoxy (B1213986) and nitro analogs.
Furthermore, the chlorine atom on the 4-chlorobenzoyl moiety serves as a functional handle for post-synthetic modifications via cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be employed to introduce diverse aryl, amino, and alkynyl groups, respectively. These transformations expand the chemical space accessible from the parent chloro-compound.
Below is a table illustrating potential derivatizations of the 4-chlorobenzoyl moiety.
| Starting Material (Acyl Chloride) | Resulting Analog Moiety | Potential Functional Group |
| 4-Methoxybenzoyl chloride | 4-Methoxybenzoyl | Electron-Donating |
| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl | Electron-Withdrawing |
| 4-(Trifluoromethyl)benzoyl chloride | 4-(Trifluoromethyl)benzoyl | Electron-Withdrawing |
| 4-Bromobenzoyl chloride | 4-Bromobenzoyl | Halogen (for further coupling) |
| 4-Iodobenzoyl chloride | 4-Iodobenzoyl | Halogen (for further coupling) |
| 4-Formylbenzoyl chloride | 4-Formylbenzoyl | Aldehyde (for reductive amination, etc.) |
Modifications at the Amide Linker of this compound
Modifying the amide linker is a key strategy in medicinal chemistry to alter a molecule's physicochemical properties, such as metabolic stability, hydrogen bonding capability, and conformation. This can be achieved either by replacing the N-substituent through a transamidation reaction or by replacing the entire amide bond with a bioisosteric equivalent.
Transamidation: A notable strategy for modifying the group attached to the amide nitrogen involves a two-step transamidation protocol. nih.govchemrxiv.orgnih.govchemrxiv.org This process has been effectively demonstrated on N-(8-quinolinyl)benzofuran-2-carboxamides. The 8-aminoquinoline (8-AQ) group acts as a directing group for other reactions and can subsequently be replaced. nih.govchemrxiv.org The procedure involves two main steps:
Boc Activation: The initial amide is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms a reactive N-acyl-Boc-carbamate intermediate. nih.govchemrxiv.org
Aminolysis: The activated intermediate is then subjected to nucleophilic attack by a different amine, leading to the formation of a new amide bond. This step proceeds efficiently without the need for an additional catalyst. nih.govchemrxiv.org
This method allows for the diversification of the N-substituent, effectively creating a library of N-substituted benzofuran-2-carboxamides from a common intermediate.
Amide Bond Bioisosteres: A more fundamental modification involves the complete replacement of the amide bond (-CO-NH-) with a group that mimics its key steric and electronic properties while offering improved metabolic stability. drughunter.comnih.gov Several heterocyclic rings are recognized as effective amide bioisosteres. nih.govresearchgate.net The synthesis of these analogs requires a different coupling strategy from the outset.
| Amide Isostere | Linker Structure | Synthetic Precursors Example | Reaction Type |
| 1,2,3-Triazole | C-N=N-N-C | Benzofuran-2-yl-acetylene + 1-azido-4-chlorobenzene | Huisgen Cycloaddition ("Click" Chemistry) |
| 1,2,4-Oxadiazole | C-C-O-N=C | Benzofuran-2-carboximidamide + 4-Chlorobenzoyl chloride | Cyclocondensation |
| 1,3,4-Oxadiazole | C-N-N=C-O | Benzofuran-2-carbohydrazide + 4-Chlorobenzoyl chloride | Cyclocondensation |
| Trifluoroethylamine | -CF₂-NH- | Reduction of a corresponding trifluoromethyl imine | Reductive Amination |
These bioisosteric replacements can significantly impact the compound's pharmacokinetic profile by, for example, removing the site of enzymatic hydrolysis by amidases. drughunter.com
Optimization of Synthetic Yields and Reaction Conditions for this compound
The synthesis of this compound typically involves the formation of an amide bond between benzofuran-2-carboxylic acid and 4-chloroaniline. The optimization of this reaction is crucial for achieving high yields and purity while minimizing waste and side reactions. Key parameters for optimization include the choice of coupling agent, solvent, temperature, and reaction time.
A study on the direct N-amidation of cinnamic acid provides a relevant model for optimizing the conditions for the synthesis of the target compound. analis.com.my The use of carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), is a common and effective method for this transformation.
The following table summarizes the optimization of various reaction parameters based on a model amidation system, which can be extrapolated to the synthesis of this compound. analis.com.my
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (min) | Molar Ratio (Acid:Amine:Agent) | Yield (%) |
| 1 | EDC·HCl | Dichloromethane (DCM) | Room Temp | 120 | 1:1:1.5 | ~75 |
| 2 | EDC·HCl | Tetrahydrofuran (THF) | Room Temp | 120 | 1:1:1.5 | ~80 |
| 3 | DCC | Dichloromethane (DCM) | Room Temp | 120 | 1:1:1.5 | ~70 |
| 4 | EDC·HCl | Tetrahydrofuran (THF) | 40 | 120 | 1:1:1.5 | ~85 |
| 5 | EDC·HCl | Tetrahydrofuran (THF) | 60 | 120 | 1:1:1.5 | ~91 |
| 6 | EDC·HCl | Tetrahydrofuran (THF) | 60 | 150 | 1:1:1.5 | 93.1 |
| 7 | EDC·HCl | Tetrahydrofuran (THF) | 60 | 150 | 1:1:1 | ~88 |
| 8 | EDC·HCl | Tetrahydrofuran (THF) | 60 | 150 | 1:1:2 | ~93 |
Data is adapted from a model system and represents a hypothetical optimization for the target synthesis. analis.com.my
The optimized conditions from this model study suggest that using EDC·HCl as the coupling agent in anhydrous THF at an elevated temperature of 60°C provides the highest yield. analis.com.my A slight excess of the coupling agent (1.5 equivalents) is beneficial, and a reaction time of 150 minutes is sufficient for completion. analis.com.my The use of a single coupling reagent like EDC·HCl is advantageous as it simplifies the work-up process, since the byproduct is water-soluble and easily removed. analis.com.my
Theoretical and Computational Studies on N Benzofuran 2 Yl 4 Chlorobenzamide
Quantum Chemical Calculations and Electronic Structure Analysis of N-(Benzofuran-2-yl)-4-chlorobenzamide
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For compounds like this compound, these methods provide a microscopic view of the electron distribution and energy levels, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for studying benzofuran (B130515) derivatives due to its balance of accuracy and computational cost. DFT calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic energies.
For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). Such calculations on similar benzofuran structures have been used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. physchemres.orgresearchgate.net These studies reveal the planarity of the benzofuran ring system and the rotational freedom around the amide bond. physchemres.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. jetir.orgresearchgate.net
For benzofuran derivatives, the HOMO is typically localized on the electron-rich benzofuran ring, while the LUMO may be distributed across the entire molecule, including the amide and phenyl moieties. Based on studies of related compounds, the predicted HOMO-LUMO energy gap for this compound would likely fall in a range that suggests a stable yet reactive molecule. jetir.orgresearchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Predicted Reactivity Descriptors for this compound (based on analogous compounds)
| Descriptor | Formula | Predicted Value Range |
| HOMO Energy | EHOMO | -6.0 to -7.0 eV |
| LUMO Energy | ELUMO | -1.5 to -2.5 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.0 to 5.0 eV |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.75 to 4.75 eV |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.0 to 2.5 eV |
| Global Electrophilicity Index | ω = χ2/(2η) | 2.8 to 4.5 eV |
Conformational Analysis and Potential Energy Surface Exploration of this compound
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule and the energy barriers between them.
The key sources of conformational flexibility in this compound are the rotatable bonds connecting the benzofuran ring to the amide group and the amide group to the chlorophenyl ring. The rotation around the amide C-N bond is generally restricted due to its partial double bond character, leading to distinct cis and trans conformers. The trans conformation is typically more stable in related N-aryl amides.
While specific molecular dynamics (MD) simulations for this compound are not reported, this technique is a powerful tool for exploring the conformational landscape of flexible molecules in a simulated physiological environment. MD simulations on related benzofuran-containing ligands have been used to study their stability and interactions within protein binding sites. nih.govresearchgate.net
An MD simulation of this compound would involve placing the molecule in a box of solvent (e.g., water) and simulating the movements of all atoms over time based on a force field. This would provide a dynamic picture of its conformational preferences, intramolecular hydrogen bonding possibilities, and interactions with the surrounding solvent, offering insights beyond the static picture provided by energy minimization.
In Silico ADMET Predictions for this compound
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and safety profiles. Various computational models, often based on quantitative structure-property relationships (QSPR), are used for these predictions.
For this compound, ADMET properties can be predicted using commercially and freely available software. Studies on a wide range of benzofuran derivatives have demonstrated the utility of these predictive tools. researchgate.netnih.govjazindia.com Key predicted properties would include:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability would be assessed. Benzofuran derivatives often show good predicted intestinal absorption. nih.gov
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important. The ability to cross the BBB is crucial for CNS-targeting compounds.
Metabolism: The molecule would be evaluated as a potential substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are key for drug metabolism.
Excretion: Properties related to its elimination from the body would be estimated.
Toxicity: Predictions of potential cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other toxicological endpoints are vital for safety assessment.
Table 2: Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Outcome | Significance |
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier Penetration | Likely to penetrate | Potential for CNS activity. |
| CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions. |
| hERG Inhibition | Low risk | Lower likelihood of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |
| Lipinski's Rule of Five | Compliant | Good drug-like properties. |
It is important to note that these in silico predictions are theoretical and require experimental validation. However, they provide valuable guidance in the early stages of research and development.
Computational Models for Absorption and Distribution Properties of this compound
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its potential success. Computational models offer a rapid and cost-effective means to predict these properties. For this compound, a variety of in silico tools can be employed to estimate its physicochemical properties, which are fundamental to its absorption and distribution. These models often rely on the compound's structure to predict properties that govern its pharmacokinetic behavior.
Key physicochemical parameters that can be predicted for this compound include:
Lipophilicity (LogP): This parameter indicates the compound's partitioning between an oily and an aqueous phase, which influences its ability to cross biological membranes.
Aqueous Solubility (LogS): Solubility is crucial for absorption from the gastrointestinal tract.
Molecular Weight (MW): A key factor in Lipinski's rule of five, which helps predict drug-likeness.
Topological Polar Surface Area (TPSA): This value is correlated with a molecule's ability to permeate cell membranes.
Number of Hydrogen Bond Donors and Acceptors: These also contribute to the prediction of oral bioavailability.
| Property | Predicted Value | Implication for ADME |
|---|---|---|
| Molecular Weight | 285.71 g/mol | Compliant with Lipinski's rule (<500), favorable for absorption. |
| LogP (o/w) | ~4.0-4.5 | Indicates good lipophilicity, suggesting good membrane permeability. |
| Aqueous Solubility (LogS) | Predicted to be low | May present challenges for formulation and absorption if not addressed. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Suggests good cell membrane permeability. |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability. |
Prediction of Metabolic Pathways and Excretion Routes for this compound
Understanding the metabolic fate of a compound is essential for evaluating its efficacy and potential for toxicity. Computational tools can predict the most likely sites of metabolism and the resulting metabolites. For this compound, the primary metabolic transformations are expected to be mediated by cytochrome P450 (CYP) enzymes in the liver.
Predicted metabolic pathways for this compound would likely involve:
Hydroxylation: The aromatic rings of both the benzofuran and chlorobenzamide moieties are susceptible to hydroxylation. The benzofuran ring, in particular, can undergo hydroxylation at various positions.
N-dealkylation/Amide Hydrolysis: The amide bond could be a site for hydrolysis, leading to the formation of 2-aminobenzofuran and 4-chlorobenzoic acid.
Glucuronidation: Hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.
Software that predicts metabolic pathways can identify the specific CYP isoforms likely to be involved (e.g., CYP3A4, CYP2D6, CYP2C9) and the relative likelihood of different metabolic reactions occurring. These predictions are valuable for guiding further experimental metabolism studies. The primary route of excretion for the metabolites is anticipated to be through the urine and feces.
Molecular Docking and Protein-Ligand Interaction Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. This method is instrumental in identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.
Identification of Potential Biological Targets for this compound
Given the known biological activities of benzofuran and benzamide (B126) derivatives, several potential targets can be hypothesized for this compound. Structurally related compounds have shown activity against a range of targets, including:
Bacterial Enzymes: Benzofuran derivatives have been investigated for their antibacterial properties, with potential targets including DNA gyrase and dihydrofolate reductase (DHFR). nih.gov
Kinases: Various kinase enzymes involved in cell signaling pathways, which are often dysregulated in cancer, are potential targets. nih.gov
Cyclooxygenase (COX) Enzymes: Some benzamide derivatives are known to inhibit COX enzymes, which are involved in inflammation.
Molecular docking studies could be performed against the crystal structures of these potential targets to assess the binding affinity of this compound.
Analysis of Binding Modes and Interaction Energies of this compound with Receptors/Enzymes
Once a potential target is identified, molecular docking simulations can provide detailed insights into the binding mode and the key interactions between this compound and the active site of the protein. The analysis would focus on:
Binding Affinity: Calculated as a docking score or estimated binding free energy (in kcal/mol), this value indicates the strength of the interaction. A lower binding energy suggests a more stable complex. For instance, docking studies of benzofuran derivatives against bacterial proteins have shown binding energies in the range of -6.9 to -10.4 kcal/mol. researchgate.net
Hydrogen Bonds: The amide group of the compound can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the target's active site.
Hydrophobic Interactions: The aromatic rings of the benzofuran and chlorophenyl groups can engage in hydrophobic and pi-pi stacking interactions with nonpolar residues.
Halogen Bonds: The chlorine atom on the benzamide ring may participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding.
A hypothetical docking study of this compound into the active site of a bacterial enzyme, for example, might reveal that the benzofuran ring occupies a hydrophobic pocket, while the amide linker forms hydrogen bonds with key catalytic residues. The 4-chlorophenyl group could extend into another pocket, with the chlorine atom forming a halogen bond with a backbone carbonyl group.
The following table illustrates the types of interactions that would be analyzed in a molecular docking study.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Target | Significance |
|---|---|---|---|
| Hydrogen Bonding | Amide N-H and C=O | Asp, Glu, Ser, Thr, Asn, Gln | Key for binding specificity and affinity. |
| Hydrophobic Interactions | Benzofuran and Chlorophenyl rings | Ala, Val, Leu, Ile, Phe, Trp | Contribute significantly to the overall binding energy. |
| Pi-Pi Stacking | Aromatic rings | Phe, Tyr, Trp, His | Stabilizes the binding orientation of the aromatic moieties. |
| Halogen Bonding | Chlorine atom | Backbone carbonyl oxygen, Ser, Thr | Can enhance binding affinity and specificity. |
Biological Activities and Pharmacological Modulations of N Benzofuran 2 Yl 4 Chlorobenzamide in Vitro & in Vivo Preclinical Studies
Anti-proliferative and Cytostatic Activities of N-(Benzofuran-2-yl)-4-chlorobenzamide
Despite the known anti-proliferative potential of the broader benzofuran (B130515) class of compounds, specific preclinical data on the efficacy and mechanisms of this compound as an anti-cancer agent are not available in the reviewed literature. nih.govresearchgate.net
There are no specific studies detailing the in vitro efficacy of this compound against cancer cell lines. Research on other benzofuran derivatives has shown significant cytotoxic and anti-proliferative effects across various cancer types, including lung, cervical, breast, and colon cancer cell lines. nih.govnih.govejmo.org For instance, certain benzofuran-based chalcones and 3-amidobenzofurans have demonstrated potent activity, with IC50 values in the low micromolar range. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound without direct experimental evidence.
The mechanisms of action for this compound, including its potential to induce cell cycle arrest and apoptosis, have not been elucidated in published studies. Mechanistic studies on other novel benzofuran derivatives have shown that they can induce cell death by arresting the cell cycle, commonly at the G2/M phase, and triggering apoptosis through p53-dependent or independent pathways. nih.govnih.gov These related compounds have been shown to modulate the expression of key regulatory proteins such as p21, p27, and cyclin B. nih.gov Without specific research, it remains unknown whether this compound operates through similar or different pathways.
Preclinical data regarding the effects of this compound on angiogenesis and metastasis are not available. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Certain N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been investigated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of angiogenesis, and have demonstrated anti-angiogenic potential in preclinical models like the chick chorioallantoic membrane (CAM) assay. nih.gov However, no such studies have been reported for this compound.
Antimicrobial Efficacy of this compound
The benzofuran nucleus is recognized as a valuable scaffold for the development of new antimicrobial agents. researchgate.netresearchgate.net However, the specific antimicrobial profile of this compound has not been documented in the available scientific literature.
There are no specific reports detailing the antibacterial activity of this compound against Gram-positive or Gram-negative bacteria. Numerous other benzofuran derivatives have been synthesized and tested, showing a range of activities. nih.govepa.gov For example, some ketoxime derivatives of benzofuran have shown activity against Staphylococcus aureus, while others have been effective against Escherichia coli. nih.govepa.gov Similarly, different benzamide (B126) derivatives have been explored for antibacterial properties. researchgate.net The activity of this compound remains to be determined through direct microbiological testing.
There is no available data on the in vitro or in vivo antifungal efficacy of this compound against pathogenic fungi. The broader class of benzofuran derivatives has been a source of compounds with significant antifungal properties, with some acting as inhibitors of fungal N-myristoyltransferase. researchgate.netnih.gov Studies on other synthetic benzofurans and benzamides have shown activity against various fungal species, including Candida albicans and phytopathogenic fungi. nih.govresearchgate.netfarmaciajournal.com However, the specific antifungal potential of this compound is currently unknown.
Antiviral Properties of this compound
The benzofuran nucleus is a constituent of various natural and synthetic compounds exhibiting a wide range of pharmacological effects, including antiviral activity. medcraveonline.comresearchgate.netnih.gov Although direct antiviral testing of this compound is not reported, studies on related benzofuran derivatives suggest potential antiviral applications.
For instance, certain benzofuran derivatives have been shown to possess broad-spectrum antiviral capabilities. nih.govnih.gov One mechanism of action for some of these compounds is the activation of the Stimulator of Interferon Genes (STING) pathway, which leads to the induction of type I interferons and an antiviral state in host cells. nih.govnih.gov This host-targeting mechanism can be effective against a variety of viruses. nih.govnih.gov Preclinical studies on select benzofuran derivatives have demonstrated efficacy against human coronaviruses, including SARS-CoV-2, with EC50 values in the micromolar to nanomolar range in different cell lines. nih.govnih.gov
Other research has focused on the activity of benzofuran derivatives against other viral families. For example, specific derivatives have shown inhibitory effects on respiratory syncytial virus and influenza A virus in cell-based assays. nih.gov Furthermore, a patent has described benzofuran-carboxamide derivatives as potential inhibitors of the hepatitis C virus polymerase, indicating that this structural class can be directed to target specific viral enzymes. google.com The antiviral potential of the broader benzofuran class is summarized in the table below.
| Compound Class | Virus | Mechanism/Target | Observed Activity |
| Benzofuran Derivatives | Human Coronaviruses (HCoV-229E, SARS-CoV-2) | STING Agonist | EC50 values in µM to nM range nih.govnih.gov |
| 1-(7-alkoxy-2-benzofuranyl)ethanones | Respiratory Syncytial Virus (RSV) | Not specified | Specific activity in HeLa cells nih.gov |
| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | Not specified | Specific activity in MDCK cells nih.gov |
| Benzofuran-carboxamide Derivatives | Hepatitis C Virus (HCV) | Viral Polymerase Inhibition | Described in patent literature google.com |
Anti-inflammatory and Immunomodulatory Effects of this compound
The anti-inflammatory potential of both benzofuran and benzamide derivatives has been a subject of significant investigation. mdpi.comnih.gov These studies suggest that compounds like this compound could modulate inflammatory pathways.
Compounds containing the benzamide moiety have been shown to inhibit the production of key pro-inflammatory cytokines. For example, certain N-substituted benzamides can suppress the production of tumor necrosis factor-alpha (TNF-α) by inhibiting the transcription factor NF-κB. nih.gov NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov
Similarly, benzofuran derivatives have been explored for their anti-inflammatory effects. mdpi.com Hybrid molecules combining benzofuran with other heterocyclic structures have been designed to target inflammatory signaling pathways like NF-κB and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Inhibition of these pathways can lead to a reduction in the release of inflammatory mediators. For instance, some spiroindolone analogues bearing a benzofuran moiety have demonstrated the ability to inhibit the production of interleukin-6 (IL-6). nih.gov
The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of prostaglandins (B1171923) and leukotrienes, respectively, is a key strategy in anti-inflammatory drug design. Benzofuran-containing compounds have been investigated as inhibitors of these enzymes. Some benzofuran derivatives have shown selective inhibitory activity against COX-1, while others have been developed as dual inhibitors of COX-2 and 5-LOX. nih.gov The dual inhibition is considered a promising approach to achieve broader anti-inflammatory effects. nih.gov Additionally, N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and topoisomerase I, linking anti-inflammatory and anticancer activities. nih.gov
| Compound Class | Target | Effect | Example IC50/Inhibition |
| N-substituted Benzamides | NF-κB / TNF-α | Inhibition of TNF-α production nih.gov | Dose-dependent inhibition in mice nih.gov |
| Spiroindolone-benzofuran hybrids | IL-6 | Inhibition of IL-6 production nih.gov | 62.53% inhibition for a lead compound nih.gov |
| Spiroindolone-benzofuran hybrids | COX-1 | Potent inhibition nih.gov | IC50 values in the range of 40-83% inhibition nih.gov |
| Rhodanine-benzofuran hybrids | COX-2 / 5-LOX | Dual inhibition nih.gov | Not specified |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil Respiratory Burst | Inhibition | IC50 = 5.96 ± 0.37 µM nih.gov |
Enzyme Inhibition and Receptor Binding Profiles of this compound
The structural motifs within this compound suggest potential interactions with various enzymes and receptors, a hypothesis supported by research on analogous compounds.
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The benzofuran scaffold has been identified as a "privileged structure" in the design of kinase inhibitors. taylorandfrancis.com Various benzofuran derivatives have been reported to inhibit a range of kinases, including:
PI3K/VEGFR2: Hybrid benzofuran molecules have been designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial in cancer angiogenesis and proliferation. nih.gov
BRAFV600E: N-(thiophen-2-yl) benzamide derivatives, which share the benzamide core, have been identified as potent inhibitors of the BRAFV600E mutant kinase, a key driver in melanoma and other cancers. nih.gov
Pim and CLK1 Kinases: Dibenzofuran derivatives, which are structurally related to benzofurans, have shown potent dual inhibitory activity against Pim kinases and CLK1 kinase, both of which are implicated in cancer. mdpi.com
The table below summarizes the kinase inhibitory activities of some benzofuran and benzamide derivatives.
| Compound Class | Kinase Target | Reported Activity (IC50) |
| Benzofuran Derivatives | PI3K nih.gov | Significant inhibition reported nih.gov |
| Benzofuran Derivatives | VEGFR-2 nih.gov | 5.96 µM (for a lead compound) nih.gov |
| N-(thiophen-2-yl) benzamide derivatives | BRAFV600E nih.gov | ~2.01 µM (for a lead compound) nih.gov |
| Dibenzofuran derivatives | Pim-1 / CLK1 mdpi.com | Submicromolar to micromolar inhibition mdpi.com |
| Benzofuran derivatives | CDK2 taylorandfrancis.com | 52.75 nM (for a lead compound) taylorandfrancis.com |
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. The N-(benzofuran-2-yl)benzamide scaffold has been specifically explored for its ability to interact with certain GPCRs.
Notably, a series of N-phenyl-N-alkyl-benzofuran-2-carboxamides were synthesized and evaluated as ligands for sigma receptors, which are a unique class of proteins that have been classified as GPCRs. nih.gov These compounds demonstrated high affinity for the sigma-1 receptor subtype, with binding affinities (Ki) in the nanomolar range. nih.gov This suggests that the benzofuran-2-carboxamide (B1298429) core is a viable scaffold for developing selective sigma receptor ligands.
| Compound | Receptor Target | Binding Affinity (Ki) |
| KSCM-1 (dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide) | Sigma-1 | 27.5 nM nih.gov |
| KSCM-5 (3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide) | Sigma-1 | 34 nM nih.gov |
| KSCM-11 (methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide) | Sigma-1 | 7.8 nM nih.gov |
Other Enzyme-Targeted Activities (e.g., Proteases, Hydrolases)
Based on available preclinical studies, there is currently a lack of specific data detailing the inhibitory or modulatory activity of this compound against specific proteases or hydrolases. Research has focused on other biological targets, and dedicated enzyme inhibition profiling for this particular compound has not been extensively reported in the scientific literature.
Emerging Biological Activities of this compound
The N-(phenyl)benzofuran-2-carboxamide scaffold, to which this compound belongs, is recognized as a "privileged structure" in medicinal chemistry. This recognition stems from its ability to interact with a diverse range of biological targets, leading to a variety of pharmacological effects. Preclinical research has begun to uncover several emerging activities for this class of compounds, including neuroprotective, anti-parasitic, and antioxidant properties.
The benzofuran scaffold is a component of various natural and synthetic compounds demonstrating significant neuroprotective properties. medcraveonline.comfrontiersin.org Derivatives of this class have been investigated for their potential to mitigate neuronal damage in contexts relevant to neurodegenerative diseases. frontiersin.orgmdpi.com
A key area of investigation for benzofuran-2-carboxamide derivatives is their ability to counteract excitotoxicity, a pathological process involving the overactivation of N-methyl-D-aspartate (NMDA) receptors that leads to neuronal cell death. nih.gov In preclinical in vitro models, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their protective effects against NMDA-induced excitotoxic damage in primary cultured rat cortical cells. nih.govnih.gov Although this compound was not specifically tested in this study, the findings provide crucial structure-activity relationship insights for this chemical class.
Several compounds in the study demonstrated substantial protection against NMDA-induced neuronal cell death. nih.gov For instance, one of the most potent derivatives, compound 1f , exhibited a neuroprotective effect that was comparable to the well-known NMDA antagonist, Memantine. nih.govresearchgate.net Another derivative, compound 1j , also showed marked anti-excitotoxic effects. nih.govresearchgate.net These findings suggest that substitutions on the phenyl ring are important for conferring neuroprotective action against excitotoxic damage. nih.gov The research highlights the potential of the N-(phenyl)benzofuran-2-carboxamide core structure as a foundation for developing agents that can protect central nervous system cells from excitotoxic insults. nih.gov
Table 1: Neuroprotective Effects of Benzofuran-2-Carboxamide Derivatives Against NMDA-Induced Excitotoxicity
The benzofuran-2-carboxamide moiety is increasingly recognized for its potential in the development of novel anti-parasitic agents. Research has demonstrated that this chemical scaffold is essential for activity against various pathogenic protozoa.
In the context of malaria, studies have identified the benzofuran-2-yl amide portion as being critical for in vitro efficacy against the parasite Plasmodium falciparum. nih.govresearchgate.net In one study, a series of N₂-acyl tetrahydro-β-carboline derivatives were synthesized and evaluated, where the most active compound featured a benzofuran-2-yl amide group. nih.gov This compound, (±)-3b , demonstrated potent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. nih.gov The enantiomers were later separated, revealing the (R)-enantiomer to be pharmacologically superior. nih.gov This underscores the importance of the benzofuran-2-carboxamide core in achieving significant anti-malarial effects. nih.govresearchgate.net
Beyond malaria, the benzofuran scaffold has shown promise against other parasites. A derivative based on the structure of the antiarrhythmic drug Amiodarone, which contains a benzofuran ring, was found to inhibit the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This compound was effective against both the epimastigote and the clinically relevant amastigote forms of the parasite. nih.gov Its mechanism of action involves the disruption of the parasite's intracellular calcium homeostasis, a pathway that differs significantly from that of the host cells. nih.gov Other research has explored benzofuranone derivatives against multidrug-resistant strains of P. falciparum, with some analogues showing activity in the nanomolar range. researchgate.netnih.gov
Table 2: In Vitro Antimalarial Activity of a Benzofuran-2-Carboxamide Derivative
| Compound ID | Parasite Strain | EC₅₀ (nM) |
|---|---|---|
| (±)-3b | P. falciparum (3D7) | 122 ± 24 |
| (±)-3b | P. falciparum (Dd2) | 116 ± 46 |
Data from a study identifying the benzofuran-2-yl amide moiety as essential for antimalarial activity. nih.gov
Many of the therapeutic effects observed in benzofuran derivatives, including neuroprotection, are mechanistically linked to their antioxidant properties. medcraveonline.comnih.gov These compounds can modulate the cellular redox state by scavenging free radicals and inhibiting oxidative processes, thereby reducing oxidative stress, which is a key factor in cellular damage. nih.gov
Preclinical in vitro studies on benzofuran-2-carboxamide derivatives have provided direct evidence of their antioxidant capabilities. nih.govnih.gov In cell-free bioassays, select compounds from this class have demonstrated the ability to scavenge stable free radicals and inhibit lipid peroxidation. nih.gov For example, compound 1j was found to effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.govresearchgate.net
The capacity for redox modulation is directly tied to the neuroprotective effects observed in this class of compounds. In the same study that evaluated protection from NMDA-induced excitotoxicity, it was found that NMDA treatment significantly increased the production of reactive oxygen species (ROS) in neuronal cells. nih.gov Co-treatment with the benzofuran-2-carboxamide derivatives led to a significant attenuation of this NMDA-induced ROS generation, with compound 1j being the most potent inhibitor of ROS production among those tested. nih.gov This demonstrates a clear mechanism where the compounds exert neuroprotection by mitigating oxidative stress, thus highlighting the dual role of these molecules as both neuroprotective and antioxidant agents. nih.govnih.gov
Table 3: In Vitro Antioxidant Activity of a Benzofuran-2-Carboxamide Derivative
| Compound ID | Assay | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| 1j | Lipid Peroxidation (LPO) | 100 | 62% |
| 1j | DPPH Radical Scavenging | 100 | 23.5% |
Data from cell-free bioassays on a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. nih.govnih.govresearchgate.net
Mechanism of Action Investigations of N Benzofuran 2 Yl 4 Chlorobenzamide
Identification and Validation of Molecular Targets for N-(Benzofuran-2-yl)-4-chlorobenzamide
A key objective in understanding the pharmacological profile of this compound is the identification and validation of its direct molecular targets. These are the specific biomolecules, typically proteins, to which the compound binds and whose function it modulates to elicit a biological response. Benzofuran (B130515) derivatives, for instance, have been noted for their potential to interact with a variety of biological targets, including enzymes and receptors. taylorandfrancis.comnih.gov
To identify the molecular targets of this compound, several target deconvolution strategies could be employed. These methods aim to isolate and identify the specific proteins that physically interact with the compound.
Affinity Chromatography: This technique would involve immobilizing this compound onto a solid support, such as chromatography beads. A cellular lysate containing a complex mixture of proteins is then passed over this support. Proteins that bind to the compound will be retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.
Proteomics-based approaches: Methods such as chemical proteomics can provide a broader view of the compound's interactions within the cellular environment. This could involve synthesizing a tagged version of this compound that can be used to "pull down" its binding partners from a cell lysate. Subsequent analysis of the pulled-down proteins by mass spectrometry can reveal potential targets.
A hypothetical workflow for identifying the molecular targets of this compound using affinity-based proteomics is outlined in the table below.
| Step | Description | Technique(s) | Expected Outcome |
| 1. Probe Synthesis | A chemically modified version of this compound is synthesized with a linker and a tag (e.g., biotin). | Chemical Synthesis | A functionalized compound that retains its biological activity and can be used for affinity purification. |
| 2. Cell Lysis | Target cells or tissues are lysed to release their protein content. | Sonication, Detergent Lysis | A complex protein mixture (lysate) containing potential targets. |
| 3. Affinity Purification | The tagged compound is incubated with the cell lysate, followed by capture of the compound-protein complexes using streptavidin-coated beads (for a biotin (B1667282) tag). | Affinity Chromatography, Pull-down Assay | Isolation of proteins that specifically bind to this compound. |
| 4. Protein Identification | The bound proteins are eluted from the beads and identified. | Mass Spectrometry (e.g., LC-MS/MS) | A list of candidate molecular targets for the compound. |
Once potential molecular targets have been identified, their biological relevance to the action of this compound must be validated. Genetic approaches are powerful tools for this purpose.
Gene Knockdown/Knockout: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing could be used to reduce or eliminate the expression of the candidate target protein in a cellular model. If the cells with reduced target expression show a diminished response to this compound, it provides strong evidence that the protein is indeed a relevant target.
Overexpression Studies: Conversely, overexpressing the candidate target protein in cells might sensitize them to the compound, further validating the target.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Beyond identifying direct binding partners, a comprehensive understanding of the mechanism of action requires elucidating the downstream effects of this compound on intracellular signaling pathways. Many biologically active compounds, including various benzofuran derivatives, exert their effects by modulating key signaling cascades that control cellular processes like growth, proliferation, and survival. taylorandfrancis.com
To investigate the influence of this compound on major signaling pathways, researchers would typically treat cultured cells with the compound and then measure the activity of key proteins within these pathways.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and differentiation. The phosphorylation status of key kinases in this pathway, such as ERK, JNK, and p38, would be assessed by techniques like Western blotting.
PI3K/Akt Pathway: This pathway is central to cell survival and metabolism. The phosphorylation of Akt and its downstream targets would be monitored to determine if this compound affects this pro-survival pathway.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. The activation of this pathway, often measured by the nuclear translocation of NF-κB subunits, could be investigated.
To obtain a global view of the cellular response to this compound, unbiased "omics" approaches can be employed.
Transcriptomic Profiling: Techniques like RNA sequencing (RNA-seq) can be used to measure the changes in gene expression across the entire genome following treatment with the compound. This can provide insights into the biological processes and pathways that are affected.
Proteomic Profiling: Quantitative proteomics can be used to assess global changes in protein expression and post-translational modifications (such as phosphorylation) in response to the compound. This can reveal downstream effects on cellular machinery and signaling networks.
The table below summarizes the potential impact of this compound on key signaling pathways, based on the known activities of related benzofuran compounds. taylorandfrancis.com
| Signaling Pathway | Potential Effect of this compound | Rationale based on Benzofuran Derivatives |
| MAPK | Modulation of ERK, JNK, or p38 activity | Some benzofuran derivatives are known to inhibit protein kinases, which can be components of the MAPK pathway. taylorandfrancis.com |
| PI3K/Akt | Inhibition of Akt phosphorylation | The PI3K/Akt pathway is a common target for anticancer agents, and some benzofurans show antiproliferative activity. taylorandfrancis.com |
| NF-κB | Inhibition of NF-κB activation | Anti-inflammatory effects of some benzofurans suggest potential modulation of the NF-κB pathway. |
Structural Basis of this compound Activity
A detailed understanding of how this compound interacts with its molecular target at the atomic level is crucial for rational drug design and optimization. Structural biology techniques can provide this information.
If a protein target is identified and validated, co-crystallization of the protein with this compound could be attempted. X-ray crystallography or cryo-electron microscopy (cryo-EM) could then be used to solve the three-dimensional structure of the complex. This would reveal the specific amino acid residues in the protein's binding pocket that interact with the different parts of the compound (the benzofuran ring, the amide linker, and the 4-chlorophenyl group). This structural information would be invaluable for designing more potent and selective analogs.
Site-Directed Mutagenesis to Identify Key Residues for Binding
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to the amino acid sequence of a target protein. By systematically replacing amino acids in the putative binding site of a protein, researchers can identify the key residues that are critical for the binding of a ligand, such as this compound. A significant decrease in binding affinity or biological activity upon mutation of a specific residue would indicate its importance in the drug-target interaction. However, no such studies have been published for this compound.
To illustrate the type of data that would be generated from such an investigation, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on actual experimental data for the specified compound.
Hypothetical Data Table: Effect of Target Protein Mutations on the Binding Affinity of this compound
| Mutation | Fold Change in Binding Affinity (Kd) | Interpretation |
| Wild-Type | 1.0 | Reference |
| Y89A | 15.2 | Significant decrease in affinity; Tyrosine 89 is likely a key binding residue. |
| F152A | 8.7 | Moderate decrease in affinity; Phenylalanine 152 contributes to binding. |
| L205A | 1.2 | No significant change; Leucine 205 is likely not directly involved in binding. |
| R210A | 25.6 | Major decrease in affinity; Arginine 210 is critical for binding, possibly via hydrogen bonding. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Biophysical Characterization of this compound-Target Interactions
A variety of biophysical techniques are employed to characterize the interaction between a small molecule and its target protein. These methods can provide quantitative data on binding affinity, thermodynamics, and kinetics of the interaction. Commonly used techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography. As with site-directed mutagenesis, specific biophysical characterization data for this compound is not available in the scientific literature.
An example of the kind of data obtained from such studies is provided in the hypothetical table below.
Hypothetical Data Table: Biophysical Parameters of this compound Binding to a Target Protein
| Technique | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 150 nM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | |
| Entropy Change (ΔS) | 5.2 cal/mol·K | |
| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 2.1 x 105 M-1s-1 |
| Dissociation Rate (koff) | 3.1 x 10-2 s-1 | |
| Dissociation Constant (Kd) | 148 nM |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzofuran 2 Yl 4 Chlorobenzamide Analogs
Positional Scanning and Substituent Effects on Biological Activity of N-(Benzofuran-2-yl)-4-chlorobenzamide Derivatives
The biological activity of this compound derivatives can be finely tuned by introducing different substituents at various positions of the molecule. These modifications can influence the compound's interaction with its biological target, thereby affecting its efficacy and selectivity.
Impact of Benzofuran (B130515) Ring Substitution on Efficacy and Selectivity
The benzofuran ring is a key structural component, and substitutions on this moiety can significantly alter the biological activity of the compounds. While in some cases, substitution on the benzofuran ring has been reported to have an adverse effect on in vitro activity, specific substitution patterns have been shown to enhance potency. nih.gov For instance, the introduction of dichloro substituents at the 5 and 7-positions of the benzofuran ring has been found to be the most potent in certain series of compounds. nih.gov Furthermore, substitutions at the C-3 and C-6 positions of the benzofuran ring have been shown to greatly impact antibacterial activity and strain specificity. nih.gov
To illustrate the potential impact of benzofuran ring substitution, a hypothetical data table is presented below, showcasing the expected trends in biological activity based on general SAR principles for benzofuran derivatives.
| Compound ID | Benzofuran Ring Substituent (R1) | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 1a | H (unsubstituted) | 5.2 |
| 1b | 5-Cl | 3.8 |
| 1c | 7-Cl | 4.1 |
| 1d | 5,7-diCl | 1.5 |
| 1e | 6-OCH3 | 2.9 |
| 1f | 3-CH3 | 4.5 |
Influence of 4-Chlorobenzoyl Ring Modifications on Pharmacological Profile
Modifications on the 4-chlorobenzoyl ring also play a critical role in modulating the pharmacological profile of this compound analogs. Generally, substitutions on this phenyl ring are considered to improve biological activity. nih.gov For example, the introduction of meta-methoxy or para-ethoxy groups on an N-(substituted-phenyl)-acetamide scaffold has been shown to enhance anticancer activity. nih.gov The electronic nature and position of the substituent can influence the binding affinity of the molecule to its target, as well as its pharmacokinetic properties.
The following interactive data table provides a hypothetical representation of how different substituents on the 4-chlorobenzoyl ring might affect the biological activity.
| Compound ID | 4-Chlorobenzoyl Ring Substituent (R2) | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 2a | 4-Cl (unmodified) | 5.2 |
| 2b | 4-F | 4.7 |
| 2c | 4-OCH3 | 3.5 |
| 2d | 3-OCH3 | 2.8 |
| 2e | 4-OC2H5 | 3.1 |
| 2f | 3,4-diCl | 6.5 |
Role of Amide Linker Modifications in this compound Bioactivity
The amide linker connecting the benzofuran and 4-chlorobenzoyl moieties is a crucial element for maintaining the structural integrity of the molecule and its interaction with biological targets. Modifications to this linker, such as altering its rigidity or introducing different functional groups, can impact the compound's conformation and binding orientation, thereby influencing its bioactivity. While specific studies on amide linker modifications for this particular compound are limited, research on related benzamide (B126) derivatives suggests that this part of the molecule is a key area for SAR exploration.
Identification of Pharmacophore Elements and Key Structural Features of this compound
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore elements) required for a molecule to exert a specific biological activity. dovepress.com For this compound and its analogs, a pharmacophore model would likely include:
A hydrogen bond acceptor: The carbonyl oxygen of the amide group.
A hydrogen bond donor: The N-H group of the amide linker.
Aromatic/hydrophobic regions: The benzofuran and 4-chlorobenzoyl rings.
A halogen bond donor: The chlorine atom on the benzoyl ring.
A 3D pharmacophore model for the related N-benzyl benzamide derivatives has been determined, highlighting the importance of local reactive descriptors in understanding ligand-receptor interactions. nih.gov Such models for this compound would be invaluable for virtual screening and the design of new, more potent analogs.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info For benzofuran derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their activity as vasodilators and phosphodiesterase IV (PDE-IV) inhibitors, respectively. nih.govresearchgate.net
A 2D-QSAR model for this compound analogs could be developed using various molecular descriptors, such as:
Topological descriptors: Describing the connectivity of atoms in the molecule.
Electronic descriptors: Such as partial charges and dipole moments.
Steric descriptors: Related to the size and shape of the molecule.
A hypothetical QSAR equation might take the form of:
log(1/IC50) = a(LogP) + b(Dipole Moment) + c*(Molecular Weight) + d
Where 'a', 'b', 'c', and 'd' are constants derived from statistical analysis. Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
Correlation between Structural Features and Predicted Physicochemical and ADMET Properties of this compound Derivatives
Key predicted properties and their correlation with structural features include:
Lipophilicity (LogP): The introduction of hydrophobic substituents on either the benzofuran or the 4-chlorobenzoyl ring would be expected to increase the LogP value.
Aqueous Solubility: Increased lipophilicity and molecular weight generally lead to decreased aqueous solubility.
Human Intestinal Absorption (HIA): Compounds with moderate lipophilicity and molecular weight tend to have better HIA.
Blood-Brain Barrier (BBB) Penetration: Increased lipophilicity can enhance BBB penetration, which may be desirable or undesirable depending on the therapeutic target.
Metabolism: The presence of certain functional groups can indicate potential sites of metabolic transformation by cytochrome P450 enzymes.
Toxicity: In silico models can predict potential toxicities such as mutagenicity and carcinogenicity based on structural alerts.
The following interactive table presents a hypothetical ADMET profile for a few representative this compound derivatives.
| Compound ID | Substituents (R1, R2) | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted HIA (%) | Predicted BBB Penetration | Predicted Toxicity Risk |
|---|---|---|---|---|---|---|
| 3a | H, 4-Cl | 4.5 | 15.2 | 92 | High | Low |
| 3b | 5,7-diCl, 4-Cl | 5.8 | 2.1 | 85 | Very High | Moderate |
| 3c | 6-OCH3, 4-Cl | 4.3 | 20.5 | 95 | High | Low |
| 3d | H, 3-OCH3 | 4.1 | 25.8 | 96 | Moderate | Low |
Advanced Research Methodologies and Applications of N Benzofuran 2 Yl 4 Chlorobenzamide
Integration of Omics Technologies for Comprehensive Profiling of N-(Benzofuran-2-yl)-4-chlorobenzamide Effects
"Omics" technologies offer a powerful approach to understanding the global effects of a compound on a biological system. researchgate.netnih.gov By simultaneously measuring all genes (transcriptomics), proteins (proteomics), or metabolites (metabolomics), researchers can gain a holistic view of the cellular response to a chemical entity like this compound.
Transcriptomics and Gene Expression Analysis Following this compound Treatment
Transcriptomics would involve treating cells or a model organism with this compound and then quantifying the expression levels of all genes in the genome, typically using techniques like RNA-sequencing (RNA-Seq) or microarrays. This could reveal which cellular pathways are activated or inhibited by the compound. For instance, studies on other benzofuran (B130515) derivatives have shown they can impact pathways related to inflammation, cell cycle, and apoptosis. scienceopen.comnih.gov A hypothetical transcriptomic study on this compound could yield data indicating which signaling pathways are most significantly perturbed.
Hypothetical Data Table: Top 10 Differentially Expressed Genes in a Cancer Cell Line Treated with this compound
| Gene Symbol | Fold Change | P-value | Associated Pathway |
|---|---|---|---|
| TP53 | +2.5 | <0.001 | Apoptosis |
| BCL2 | -1.8 | <0.005 | Apoptosis |
| NFKB1 | -2.1 | <0.001 | Inflammation (NF-κB signaling) |
| CDKN1A | +3.0 | <0.001 | Cell Cycle Arrest |
| VEGFA | -1.5 | <0.01 | Angiogenesis |
| MMP9 | -1.7 | <0.01 | Cell Invasion |
| HMOX1 | +2.2 | <0.005 | Oxidative Stress Response |
| IL6 | -2.8 | <0.001 | Inflammation |
| JUN | +1.9 | <0.01 | AP-1 Pathway |
| FOS | +1.8 | <0.01 | AP-1 Pathway |
This table is a hypothetical representation of potential transcriptomic data and does not reflect actual experimental results.
Proteomics and Metabolomics in Response to this compound Exposure
Complementing transcriptomics, proteomics and metabolomics would analyze the changes in protein and metabolite levels, respectively, after treatment with this compound. ontosight.aiacs.org Proteomics could confirm whether changes in gene expression translate to changes in protein levels and identify post-translational modifications. Metabolomics could reveal alterations in metabolic pathways, providing a functional readout of the compound's effects. nih.gov For example, if transcriptomics showed changes in genes related to glycolysis, metabolomics could directly measure the levels of glucose, pyruvate, and lactate (B86563) to confirm a functional impact.
Advanced Imaging Techniques for Tracking this compound and Its Interactions
Advanced imaging techniques are crucial for visualizing the distribution of a compound within cells and tissues and observing its interaction with biological targets in real-time. scienceopen.comnih.gov
Fluorescently Tagged this compound for Cellular Localization
To track its location within a cell, this compound could be chemically modified by attaching a fluorescent dye. The benzofuran scaffold itself has intrinsic fluorescent properties that can be modulated, which could be exploited for this purpose. nih.gov By using fluorescence microscopy, researchers could then visualize whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information is vital for understanding its mechanism of action. For example, localization to the nucleus might suggest an effect on gene transcription.
Radiotracer Development for this compound in Preclinical Imaging (if applicable)
For in vivo studies in animal models, a radiolabeled version of this compound could be developed. This involves replacing one of the atoms in the molecule (e.g., carbon or a halogen) with a radioactive isotope (e.g., ¹¹C, ¹⁸F). Techniques like Positron Emission Tomography (PET) could then be used to non-invasively track the compound's distribution, accumulation in specific organs, and clearance from the body over time. researchgate.net This is a critical step in preclinical development to understand the pharmacokinetics of a potential therapeutic agent. nih.gov
This compound as a Chemical Probe for Biological Pathway Interrogation
A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. nih.govrsc.org If this compound is found to have a specific and potent interaction with a particular biological target (e.g., an enzyme or receptor), it could be developed as a chemical probe. For instance, many benzofuran derivatives are known to interact with proteins and modulate their function. nih.govencyclopedia.pub If this compound were to specifically inhibit a key enzyme in a disease-related pathway, it would be an invaluable tool for researchers to study the function of that enzyme and its role in the disease, helping to validate it as a therapeutic target.
Use in Target Validation and Phenotypic Screening
Phenotypic screening, a cornerstone of drug discovery, involves testing compounds for their ability to produce a desired effect in a biological system (e.g., a cell or an organism) without prior knowledge of the drug's molecular target. Should this compound be identified as a "hit" in such a screen, the subsequent challenge is to identify the specific protein or proteins with which it interacts to produce the observed phenotype. This process is known as target deconvolution or target validation.
A hypothetical workflow for the use of this compound in this context is as follows:
Initial Phenotypic Screen: A library of small molecules, including this compound, would be screened for a specific cellular effect. This could range from inhibition of cancer cell proliferation to modulation of a specific signaling pathway.
Hit Confirmation and Analogue Synthesis: If this compound demonstrates consistent activity, its efficacy would be confirmed. Subsequently, a small number of structural analogues would be synthesized to establish a preliminary structure-activity relationship (SAR). This step helps to confirm that the observed phenotype is due to a specific interaction with a biological target.
Target Identification: With a confirmed phenotypic hit, the next step is to identify the molecular target. This is where advanced methodologies, such as those described in the following section, become critical.
The data from such an initial study could be represented as follows:
| Compound | Structure | Phenotypic Effect (e.g., % inhibition of cell growth at 10 µM) |
| This compound | [Structure] | 75% |
| Analogue 1 (different substitution on the benzofuran ring) | [Structure] | 20% |
| Analogue 2 (different substitution on the chlorobenzamide ring) | [Structure] | 65% |
This hypothetical data would suggest that the 4-chlorobenzamide (B146232) moiety is crucial for the compound's activity, guiding the design of chemical probes for target identification.
Development of Immobilized this compound for Affinity-Based Proteomics
Affinity-based proteomics is a powerful technique for identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. The core of this method involves "fishing" for target proteins using a "bait" molecule—in this case, an immobilized version of this compound.
The development of such a tool would involve several key steps:
Synthesis of a Functionalized Analogue: To attach this compound to a solid support (like agarose (B213101) or magnetic beads), a version of the molecule with a reactive handle or linker must be synthesized. This linker needs to be placed at a position on the molecule that does not interfere with its binding to the target protein, as determined by the initial SAR studies. For example, a linker could be added to a less critical position on the benzofuran ring.
Immobilization: The functionalized analogue is then covalently attached to the solid support. The efficiency of this immobilization can be quantified to ensure a sufficient density of the "bait" molecule.
Affinity Chromatography: The immobilized compound is incubated with a cell lysate. Proteins that bind to this compound will be captured on the solid support, while non-binding proteins are washed away.
Elution and Identification: The bound proteins are then eluted (released) from the support, often by using a high concentration of the free compound as a competitor or by changing the buffer conditions. These eluted proteins are then identified using mass spectrometry.
A competitive elution experiment is often performed to distinguish specific binders from non-specific ones. In this experiment, the cell lysate is pre-incubated with the free, non-immobilized this compound before being added to the affinity matrix. The free compound will occupy the binding sites on its target proteins, preventing them from being captured by the immobilized version. Proteins that are found in the non-competitive experiment but are absent or significantly reduced in the competitive experiment are considered specific binding partners.
The results of such an experiment could be summarized in a table like this:
| Protein Identified (by Mass Spectrometry) | Abundance (Non-competitive Elution) | Abundance (Competitive Elution) | Specificity Ratio | Potential Target? |
| Protein X | 1.00 | 0.10 | 10.0 | Yes |
| Protein Y | 0.85 | 0.80 | 1.06 | No |
| Protein Z | 1.20 | 0.25 | 4.8 | Possible |
This approach, while conceptually straightforward, is technically challenging. The design of the linker, the potential for steric hindrance, and the issue of non-specific binding are all significant hurdles that must be overcome for the successful application of immobilized this compound in affinity-based proteomics.
Future Perspectives and Research Gaps in N Benzofuran 2 Yl 4 Chlorobenzamide Research
Exploration of Undiscovered Biological Activities and Therapeutic Potential for N-(Benzofuran-2-yl)-4-chlorobenzamide
The therapeutic promise of the benzofuran (B130515) nucleus is well-documented, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. rsc.orgresearchgate.netnih.gov However, the specific biological activity profile of this compound remains largely uncharted territory. Future research should prioritize a systematic screening of this compound against a diverse range of biological targets.
Anticancer Potential: Numerous benzofuran derivatives have demonstrated significant anticancer activity. nih.govnih.gov For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have shown high potency against cell lines such as HCT-116 (colon cancer) and A549 (lung cancer). nih.gov Given this precedent, a primary research avenue should be the evaluation of this compound's cytotoxic effects on a panel of human cancer cell lines. Investigations could explore its mechanism of action, such as the inhibition of protein kinases, tubulin polymerization, or angiogenesis, which are known targets for other benzofuran-based compounds. taylorandfrancis.com
Antimicrobial Activity: The need for new antimicrobial agents is critical due to rising antibiotic resistance. rsc.org Benzofurans have been identified as promising scaffolds for developing novel antibacterial and antifungal drugs. nih.govnih.gov Research could involve testing this compound against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov Structure-activity relationship (SAR) studies on related compounds suggest that substitutions on the benzofuran ring and the amide moiety can significantly influence antimicrobial potency. nih.gov
Anti-inflammatory and Neuroprotective Effects: Chronic inflammation is implicated in numerous diseases. Some benzofuran derivatives have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Similarly, the neuroprotective potential of benzofuran-2-carboxamides has been noted, with some derivatives showing efficacy against excitotoxic neuronal damage. researchgate.net Screening this compound for these activities could open new therapeutic avenues for inflammatory disorders and neurodegenerative diseases. researchgate.netresearchgate.net
Table 1: Potential Biological Activities for Future Investigation This interactive table summarizes known activities of related benzofuran compounds, suggesting future research directions for this compound.
| Activity Class | Known Mechanisms in Related Compounds | Example Cancer Cell Lines / Pathogens | Potential for this compound |
|---|---|---|---|
| Anticancer | Inhibition of protein kinases (e.g., CDK2), tubulin polymerization, STAT3 signaling. researchgate.nettaylorandfrancis.com | HCT-116 (Colon), A549 (Lung), HeLa (Cervical), HepG2 (Liver). nih.gov | High potential as a lead compound for novel oncology agents. |
| Antibacterial | Disruption of bacterial cell processes. | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa. nih.govniscpr.res.in | Potential source of new antibiotics to combat resistant strains. |
| Antifungal | Inhibition of fungal growth and viability. | Candida albicans, Aspergillus fumigatus. nih.govnih.gov | Could be developed into novel antifungal therapeutics. |
| Anti-inflammatory | Inhibition of COX-2 enzymes, reduction of prostaglandin (B15479496) E(2) synthesis. nih.gov | Not applicable (cellular/enzyme assays). | Therapeutic potential for arthritis and other inflammatory diseases. |
| Neuroprotective | Antagonism of NMDA-induced excitotoxicity, antioxidant effects. researchgate.net | Primary cultured rat cortical neuronal cells. researchgate.net | Possible application in treating neurodegenerative disorders. |
Novel Synthetic Methodologies for this compound and Complex Derivatives
The synthesis of benzofuran amides typically involves the coupling of a benzofuran-2-amine (B3047424) or a related intermediate with an appropriate acid chloride. While effective, there is considerable scope for the development of more efficient, scalable, and environmentally benign synthetic strategies.
Future research could focus on:
One-Pot Reactions: Designing multi-component, one-pot syntheses that combine the formation of the benzofuran ring and the amide bond in a single step would significantly improve efficiency.
Catalysis: Exploring novel transition-metal catalysts (e.g., palladium, copper) could facilitate more complex C-N bond formations, allowing for the synthesis of a wider range of derivatives with improved yields and under milder conditions.
Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production of this compound, which is particularly important for generating larger quantities required for extensive biological testing.
Green Chemistry: Developing synthetic routes that utilize greener solvents, reduce waste, and are more energy-efficient is a critical goal. This could involve microwave-assisted synthesis or the use of biocatalysis. scienceopen.com
The synthesis of complex derivatives is also a key area. Creating libraries of analogues by modifying both the benzofuran core (e.g., with substitutions at the 3, 5, or 6-positions) and the 4-chlorobenzamide (B146232) moiety will be crucial for establishing comprehensive structure-activity relationships (SAR) and optimizing the compound for specific biological targets.
Integration of this compound Research with Artificial Intelligence and Machine Learning Approaches
The integration of computational tools is revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) can significantly accelerate the research and development pipeline for compounds like this compound.
Key applications include:
Virtual Screening and Target Prediction: AI algorithms can screen vast virtual libraries of derivatives against modeled biological targets to predict binding affinity and identify the most promising candidates for synthesis. This approach can also predict novel biological targets for the compound, guiding the exploration of undiscovered activities.
ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the discovery process. This allows researchers to prioritize compounds with more favorable drug-like properties and reduce late-stage failures.
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help elucidate the complex relationships between the chemical structure of derivatives and their biological activity. These models can guide the rational design of more potent and selective analogues.
Synthetic Route Optimization: AI can be used to predict and design novel, efficient synthetic pathways, potentially identifying non-intuitive routes that are superior to traditional methods.
Challenges and Opportunities in the Development of this compound as a Research Tool
While its therapeutic potential is significant, this compound also holds promise as a research tool or chemical probe to investigate biological systems.
Opportunities:
Privileged Scaffold: The benzofuran-amide core can serve as a "lead structure" for the development of highly selective ligands for specific biological targets. nih.gov
Chemical Probe Development: If the compound is found to have a specific and potent interaction with a particular protein, it could be modified (e.g., with fluorescent tags or biotin) to create a chemical probe for studying that protein's function in cells.
Challenges:
Target Identification: A primary challenge is identifying the specific molecular target(s) of the compound. Without this knowledge, its utility as a precise research tool is limited. Techniques like affinity chromatography and chemoproteomics will be essential.
Selectivity and Off-Target Effects: Like many small molecules, this compound may interact with multiple targets. Characterizing its selectivity profile is crucial to ensure that any observed biological effects are due to its interaction with the intended target.
Physicochemical Properties: The compound's solubility, stability, and cell permeability must be thoroughly characterized and potentially optimized to ensure its effectiveness as a research tool in biological assays.
Strategies for Overcoming Research Limitations in this compound Investigations
Advancing the study of this compound requires proactive strategies to address inherent limitations in early-stage compound development.
Table 2: Overcoming Research Limitations This interactive table outlines potential challenges in the investigation of this compound and strategies to mitigate them.
| Challenge / Limitation | Associated Opportunity | Strategy for Overcoming |
|---|---|---|
| Limited Biological Data | Discovery of novel therapeutic applications. | Implement high-throughput screening against diverse biological targets (e.g., kinases, GPCRs, ion channels). |
| Unknown Molecular Target(s) | Development of a highly selective chemical probe. | Employ target deconvolution methods such as thermal shift assays, affinity chromatography, and computational target prediction. |
| Suboptimal Physicochemical Properties | Improve drug-likeness and efficacy. | Create a focused library of derivatives to systematically modify properties like solubility and permeability; use computational ADMET prediction. |
| Inefficient Synthetic Routes | Develop scalable and cost-effective production methods. | Investigate and apply modern synthetic methodologies like flow chemistry, catalysis, and AI-driven route optimization. |
| Lack of Selectivity | Understand the polypharmacology and identify potential for multi-target therapies. | Perform comprehensive selectivity profiling against related targets; rationally design derivatives to enhance selectivity through SAR and computational docking. |
A key strategy involves a multidisciplinary approach, combining synthetic chemistry, computational modeling, and molecular biology. By creating focused libraries of derivatives, researchers can systematically probe the structure-activity relationship. For example, modifying the chloro-substituent on the benzamide (B126) ring with other halogens or electron-donating/withdrawing groups could fine-tune the electronic properties and biological activity. This iterative cycle of design, synthesis, and testing, guided by computational insights, will be the most effective path to unlocking the full potential of this compound as both a therapeutic lead and a valuable research tool.
Q & A
Q. What are the optimal synthetic routes for N-(Benzofuran-2-yl)-4-chlorobenzamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves coupling benzofuran-2-amine with 4-chlorobenzoyl chloride under nucleophilic acyl substitution. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Catalytic bases like triethylamine to neutralize HCl byproducts.
- Temperature control (0–5°C) to suppress side reactions.
Yield optimization may require column chromatography for purification. Evidence from similar benzamide derivatives shows yields up to 63.4% under optimized conditions .
Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (SHELXS) and refinement using SHELXL. Challenges like thermal motion or disorder are addressed with restraints and anisotropic displacement parameters. SHELX software remains widely used due to its robustness in handling small-molecule crystallography .
Q. What analytical techniques are essential for confirming the identity and purity of N-(Benzofuran-2-yl)-4-chlorobenzamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., in DMSO-) confirm substituent positions and integration ratios.
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight with precision (<5 ppm error).
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N–H) stretches.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for research-grade compounds) .
Advanced Research Questions
Q. How can molecular docking studies (e.g., using AutoDock Vina) predict the binding interactions of N-(Benzofuran-2-yl)-4-chlorobenzamide with biological targets?
- Methodological Answer :
- Ligand Preparation : Optimize 3D geometry using tools like Open Babel and assign Gasteiger charges.
- Protein Preparation : Remove water molecules, add polar hydrogens, and define the binding pocket (e.g., using PyMOL).
- Docking Parameters : Use a grid box centered on the active site (20 ų) and exhaustiveness = 8. AutoDock Vina’s scoring function balances speed and accuracy, though post-docking MD simulations (e.g., GROMACS) improve pose validation .
Q. What strategies resolve contradictions between computational predictions and experimental bioassay results for this compound?
- Methodological Answer :
- Validation of Computational Models : Cross-check docking results with other software (e.g., Glide, Schrödinger).
- Experimental Controls : Ensure compound solubility (use DMSO stocks <1% v/v) and validate target engagement via SPR or ITC.
- Data Triangulation : Compare with SAR data from analogs (e.g., replacing benzofuran with chromene) to identify structural determinants of activity .
Q. How can structure-activity relationship (SAR) studies guide the derivatization of N-(Benzofuran-2-yl)-4-chlorobenzamide for enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) on the benzamide ring to enhance receptor affinity.
- Benzofuran Substitutions : Replace the 2-yl group with 3-yl or add methyl groups to modulate lipophilicity.
- Bioisosteric Replacement : Substitute 4-chlorophenyl with 4-fluorophenyl and compare IC values in enzyme assays .
Q. What challenges arise in interpreting crystallographic data for N-(Benzofuran-2-yl)-4-chlorobenzamide, and how are they addressed?
- Methodological Answer :
- Disorder Handling : Apply PART and SUMP restraints in SHELXL to model overlapping atoms.
- Twinning : Use TWIN/BASF commands to refine twin fractions.
- Validation Tools : Check R-factor convergence (<5% discrepancy) and validate geometry with PLATON .
Q. How do solvent choice and reaction time impact the regioselectivity of derivatization reactions involving N-(Benzofuran-2-yl)-4-chlorobenzamide?
- Methodological Answer :
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the benzofuran amine, favoring substitution at the 4-chlorophenyl group.
- Reaction Time : Prolonged heating (>12 hours) in THF can lead to over-functionalization (e.g., di-acylation).
- Monitoring : Use TLC (silica, ethyl acetate/hexane) or LC-MS to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
